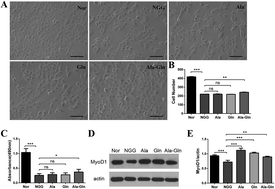NMR-based metabolomic analysis of the effects of alanyl-glutamine supplementation on C2C12 myoblasts injured by energy deprivation†
RSC Advances Pub Date: 2018-04-30 DOI: 10.1039/C8RA00819A
Abstract
The dipeptide alanyl-glutamine (Ala-Gln) is a well-known parenteral nutritional supplement. The Ala-Gln supplementation is a potential treatment for muscle-related diseases and injuries. However, molecular mechanisms underlying the polyphenic effects of Ala-Gln supplementation remain elusive. Here, we performed NMR-based metabolomic profiling to analyze the effects of Ala-Gln, and the free alanine (Ala) and glutamine (Gln) supplementations on the mouse myoblast cell line C2C12 injured by glucose and glutamine deprivation. All the three supplementations can promote the differentiation ability of the injured C2C12 cells, while only Ala-Gln supplementation can facilitate the proliferation of the injured cells. Ala-Gln supplementation can partially restore the metabolic profile of C2C12 myoblasts disturbed by glucose and glutamine deprivation, and exhibits more significant effects than Ala and Gln supplementations. Our results suggest that Ala-Gln supplementation can promote MyoD1 protein synthesis, upregulate the muscle ATP-storage phosphocreatine (PCr), maintain TCA cycle anaplerosis, enhance the antioxidant capacity through promoting GSH biosynthesis, and stabilize lipid membranes by suppressing glycerophospholipids metabolism. This work provides new insight into mechanistic understanding of the polyphenic effects of Ala-Gln supplementation on muscle cells injured by energy deprivation.

Recommended Literature
- [1] Can a Programmable Phase Plate Serve as an Aberration Corrector in the Transmission Electron Microscope (TEM)?
- [2] Bromine anion-induced synthesis of copper nanoplates and their recyclable catalytic activity towards 4-nitrophenol reduction†
- [3] Cellular regeneration and proliferation on polymeric 3D inverse-space substrates and the effect of doxorubicin†
- [4] Cesium-doped graphene grown in situ with ultra-small TiO2 nanoparticles for high-performance lithium-ion batteries†
- [5] Blue upconversion emission of Cu2+ ions sensitized by Yb3+-trimers in CaF2
- [6] Ca2+-doped ultrathin cobalt hydroxyl oxides derived from coordination polymers as efficient electrocatalysts for the oxidation of water†
- [7] Augmented polyhydrazone formation in water by template-assisted polymerization using dual-purpose supramolecular templates†
- [8] Can the analyte-triggered asymmetric autocatalytic Soai reaction serve as a universal analytical tool for measuring enantiopurity and assigning absolute configuration?
- [9] Cadmium sulfide/graphitic carbon nitride heterostructure nanowire loading with a nickel hydroxide cocatalyst for highly efficient photocatalytic hydrogen production in water under visible light†
- [10] Behaviour of dimeric methylrhenium(vi) oxides in the presence of hydrogen peroxide and its consequences for oxidation catalysis

Journal Name:RSC Advances
research_products
-
8alpha-Hydroxy-alpha-gurjunene
CAS no.: 70206-70-1









